1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a butylsulfonyl group and a chloropropyl group attached to the isoindole core.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]- can be achieved through various synthetic routes. One common method involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters . Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, which provides efficient access to 2H-isoindoles . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of new derivatives . Major products formed from these reactions include substituted isoindoles and isoquinolines, which can be further functionalized for various applications .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a fluorescent probe for imaging lipid droplets in living cells due to its aggregation-induced emission characteristics . In industry, it is used in the production of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to the modulation of their activity . For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]- can be compared with other similar compounds, such as 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones . These compounds share a similar isoindole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities .
Properties
CAS No. |
59963-89-2 |
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Molecular Formula |
C15H18ClNO4S |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(3-butylsulfonyl-2-chloropropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18ClNO4S/c1-2-3-8-22(20,21)10-11(16)9-17-14(18)12-6-4-5-7-13(12)15(17)19/h4-7,11H,2-3,8-10H2,1H3 |
InChI Key |
FYQKPQXRENBNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CC(CN1C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
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